

Application Note: Quantitative Analysis of 1-(2,3-Dimethylphenyl)pyrrolidine

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Compound of Interest

Compound Name: 1-(2,3-Dimethylphenyl)pyrrolidine

CAS No.: 957065-89-3

Cat. No.: B1593450

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Executive Summary

This guide details the analytical quantification of **1-(2,3-dimethylphenyl)pyrrolidine** (CAS: 957065-89-3), a lipophilic tertiary amine often utilized as a scaffold in medicinal chemistry (e.g., KRAS inhibitor synthesis) and occasionally encountered in forensic toxicology as a structural isomer of designer drugs.

Because this compound lacks the keto-group found in pyrovalerone-type cathinones, it exhibits higher lipophilicity and distinct fragmentation patterns.[1] This protocol prioritizes LC-MS/MS for trace biological quantification (plasma/urine) and GC-MS for bulk purity analysis.[1]

Target Analyte Profile

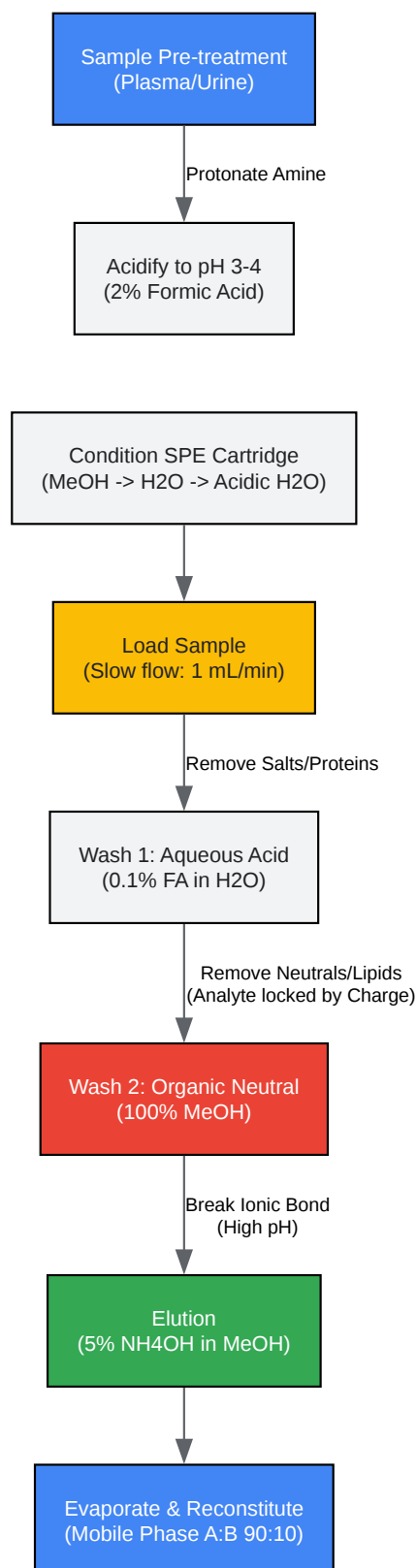
Property	Value	Notes
Formula	C ₁₂ H ₁₇ N	Tertiary amine
MW	175.27 g/mol	Monoisotopic: ~175.14
pKa (Calc)	-9.5 - 10.2	Highly basic (conjugate acid)
LogP	-2.5 - 3.2	Lipophilic; retains well on C18
Solubility	Organic solvents, Acidic H ₂ O	Low solubility in neutral/basic H ₂ O

Sample Preparation Protocols

Biological Matrices (Plasma/Urine): Mixed-Mode Cation Exchange (MCX)

Rationale: As a basic amine (pKa > 9), **1-(2,3-dimethylphenyl)pyrrolidine** is positively charged at acidic pH.[1] Mixed-mode cation exchange (MCX) provides the highest cleanup efficiency by utilizing both hydrophobic retention (phenyl ring) and ionic interaction (protonated amine), allowing rigorous organic washing to remove neutral interferences.

Workflow Diagram (MCX Extraction)



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Caption: Mixed-Mode Cation Exchange (MCX) workflow ensuring selective retention of the basic pyrrolidine moiety while washing away neutral lipids.

Step-by-Step Protocol:

- Pre-treatment: Dilute 100 μ L plasma with 300 μ L 2% Formic Acid (aq). Vortex.
- Conditioning: Oasis MCX or Strata-X-C cartridge (30 mg). Flush with 1 mL MeOH, then 1 mL water.
- Loading: Load pre-treated sample.
- Wash 1 (Aqueous): 1 mL 0.1% Formic Acid in water (Removes salts/proteins).
- Wash 2 (Organic): 1 mL 100% Methanol (Crucial step: The analyte remains bound ionically, allowing removal of neutral matrix components).
- Elution: 2 x 500 μ L 5% Ammonium Hydroxide in Methanol.
- Reconstitution: Evaporate under N_2 at 40°C. Reconstitute in 100 μ L Mobile Phase (90:10 Water:MeOH + 0.1% FA).

Synthetic/Bulk Samples: Dilute-and-Shoot

For purity analysis of the raw chemical:

- Dissolve 1 mg in 10 mL Methanol (Stock A).
- Dilute 1:100 in Mobile Phase A for LC-MS or Ethyl Acetate for GC-MS.[1]

LC-MS/MS Methodology

Rationale: Reverse-phase chromatography is standard.[1] However, the basic nitrogen can cause peak tailing on older silica columns. A "Charged Surface Hybrid" (CSH) or end-capped C18 column is required.[1]

Chromatographic Conditions

Parameter	Setting
Column	Waters XSelect CSH C18 (2.1 x 100 mm, 2.5 μ m) OR Phenomenex Kinetex Biphenyl
Mobile Phase A	Water + 0.1% Formic Acid + 2mM Ammonium Formate
Mobile Phase B	Acetonitrile + 0.1% Formic Acid
Flow Rate	0.4 mL/min
Temp	40°C
Gradient	0-1 min: 5% B (Hold)1-6 min: 5% -> 95% B6-8 min: 95% B (Wash)8.1 min: 5% B (Re-equilibrate)

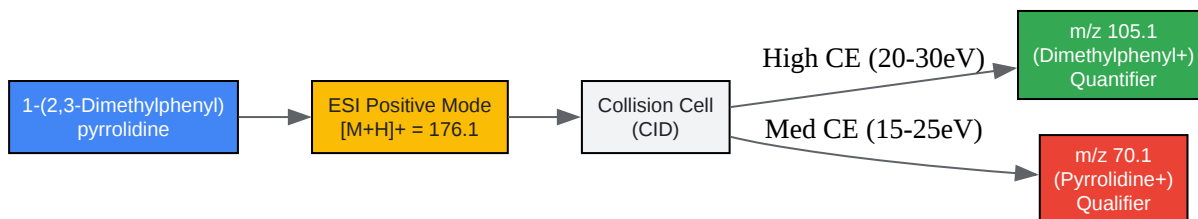
Mass Spectrometry (ESI+)

The molecule (MW 175.27) forms a stable

ion at m/z 176.1.

- Source: Electrospray Ionization (Positive Mode).[2]
- Fragmentation Logic: The pyrrolidine ring is stable but the N-C(phenyl) bond is the primary cleavage point.
 - Transition 1 (Quantifier): 176.1 -> 105.1 (Loss of pyrrolidine ring; formation of dimethylphenyl cation).
 - Transition 2 (Qualifier): 176.1 -> 70.1 (Pyrrolidine ring fragment).[1]

LC-MS/MS Decision Tree



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Caption: Fragmentation pathway for MRM transition selection.

GC-MS Methodology (Alternative)

Rationale: Due to the absence of polar H-bond donors (no -OH or -NH groups, it is a tertiary amine), this molecule has excellent gas chromatography properties without derivatization.[1]

- System: Agilent 7890/5977 or equivalent.
- Column: HP-5MS or DB-5MS (30m x 0.25mm x 0.25 μ m).[1]
- Inlet: Splitless (for trace) or Split 1:50 (for bulk), 250°C.
- Carrier Gas: Helium @ 1.0 mL/min.
- Oven Program:
 - Start 60°C (hold 1 min).
 - Ramp 20°C/min to 280°C.
 - Hold 3 min.
- Detection (EI): 70 eV.
- Key Ions (SIM Mode):
 - m/z 175 (Molecular Ion, usually robust).

- m/z 105 (Base peak, dimethylphenyl).
- m/z 160 (Loss of methyl).

Method Validation (Self-Validating Systems)[1]

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), the method must include these internal checks:

- Internal Standard (IS) Strategy:
 - Ideal: Deuterated analog (**1-(2,3-dimethylphenyl)pyrrolidine-d9**).[\[1\]](#)
 - Practical: If custom synthesis is unavailable, use 1-(4-methylphenyl)pyrrolidine or Tramadol-d3 (similar lipophilic amine behavior).[\[1\]](#)
- Matrix Effect Quantification:
 - Compare the slope of calibration curves in solvent vs. post-extraction spiked matrix.
 - Acceptance: Matrix Factor between 0.85 and 1.15.
- Carryover Check:
 - Inject a blank immediately after the highest standard (ULOQ). Peak area in blank must be < 20% of the LLOQ.

References

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